molecular formula C13H19NO2 B5760048 N,N-Diethyl-2-(p-tolyloxy)acetamide

N,N-Diethyl-2-(p-tolyloxy)acetamide

Cat. No.: B5760048
M. Wt: 221.29 g/mol
InChI Key: LPIYISUNEPZFPA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(p-tolyloxy)acetamide is an acetamide derivative featuring a para-tolyloxy (4-methylphenoxy) group attached to the α-carbon of the acetamide backbone, with diethyl substituents on the nitrogen atom. For instance, N,N-diethyl-2-(4-methylphenyl)acetamide (F2) and related compounds exhibit repellent activity against Aedes aegypti mosquitoes, indicating that the para-methylphenoxy variant may share similar bioactivity . The oxygen linker in the p-tolyloxy group may enhance solubility or alter binding interactions compared to directly attached aromatic substituents.

Properties

IUPAC Name

N,N-diethyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIYISUNEPZFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(p-tolyloxy)acetamide typically involves the reaction of p-tolyl acetate with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{p-Tolyl acetate} + \text{Diethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification through recrystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(p-tolyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N,N-Diethyl-2-(p-tolyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physical and Spectral Properties

Compound Name Melting Point (°C) IR (CO stretch, cm⁻¹) Key NMR Signals (δ, ppm)
N,N-Diethyl-2-(p-tolyloxy)acetamide* ~180–220 (inferred) 1740–1745 1.2–1.4 (t, 6H, CH3), 3.3–3.5 (q, 4H, NCH2), 6.8–7.2 (m, 4H, Ar-H)
N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) N/A N/A Similar alkyl signals; aromatic singlet at ~7.2 (4H)
Compound 7a () 220 1745 2.4 (s, 3H, CH3), 6.9–8.2 (m, quinazolinone and aryl-H)
Compound 4b () 122 1745 1.2 (t, 6H, CH3), 3.4 (q, 4H, NCH2), 4.1 (s, 2H, CH2CO)

*Inferred from analogs; para-substitution likely increases crystallinity vs. ortho-isomers (e.g., ).

Key Differences and Trends

polar quinazolinone substituents . Oxygen-linked p-tolyloxy groups may increase metabolic stability compared to sulfur-linked analogs (e.g., RN1 in ).

Bioactivity: Chlorophenoxy derivatives (e.g., 7b in ) exhibit higher melting points (262°C) due to stronger intermolecular forces, which may correlate with prolonged activity.

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